molecular formula C8H16N2O2 B3235029 2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-ethanone CAS No. 1353986-96-5

2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-ethanone

Cat. No.: B3235029
CAS No.: 1353986-96-5
M. Wt: 172.22 g/mol
InChI Key: GLGUFUFMSZIWPD-UHFFFAOYSA-N
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Description

2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-ethanone is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol, is known for its unique structure that includes an amino group, a methoxymethyl group, and a pyrrolidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-ethanone typically involves the reaction of 2-methoxymethyl-pyrrolidine with an appropriate amino acid derivative. One common method includes the use of a reductive amination process, where the pyrrolidine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitro compounds, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxymethyl group can enhance the compound’s solubility and bioavailability. The pyrrolidine ring provides structural stability and can interact with various receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-propan-1-one
  • 2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-butan-1-one
  • 2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-pentan-1-one

Uniqueness

2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-ethanone is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structural features make it a valuable scaffold for the development of new compounds with diverse biological and chemical properties .

Properties

IUPAC Name

2-amino-1-[2-(methoxymethyl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-6-7-3-2-4-10(7)8(11)5-9/h7H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGUFUFMSZIWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301204432
Record name Ethanone, 2-amino-1-[2-(methoxymethyl)-1-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301204432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353986-96-5
Record name Ethanone, 2-amino-1-[2-(methoxymethyl)-1-pyrrolidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353986-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-amino-1-[2-(methoxymethyl)-1-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301204432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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